molecular formula C8H6ClNOS B14001422 2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole CAS No. 37118-31-3

2-[(Chloromethyl)sulfanyl]-1,3-benzoxazole

Cat. No.: B14001422
CAS No.: 37118-31-3
M. Wt: 199.66 g/mol
InChI Key: BHLHYQQSCVGQDS-UHFFFAOYSA-N
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Description

2-(Chloromethylsulfanyl)benzooxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with a chloromethylsulfanyl group attached to the benzene ring. This unique structure imparts various chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethylsulfanyl)benzooxazole typically involves the reaction of 2-aminophenol with chloromethylsulfanyl reagents under specific conditions. One common method includes the condensation of 2-aminophenol with chloromethylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 2-(Chloromethylsulfanyl)benzooxazole may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethylsulfanyl)benzooxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethylsulfanyl)benzooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethylsulfanyl)benzooxazole involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanylbenzooxazole
  • 2-(Chloromethylthio)benzothiazole
  • 2-(Chloromethylsulfanyl)benzimidazole

Uniqueness

2-(Chloromethylsulfanyl)benzooxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

37118-31-3

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

2-(chloromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H6ClNOS/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2

InChI Key

BHLHYQQSCVGQDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCl

Origin of Product

United States

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